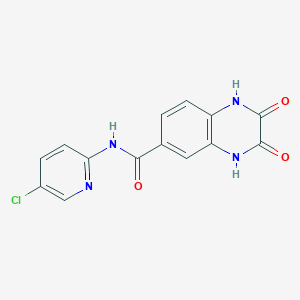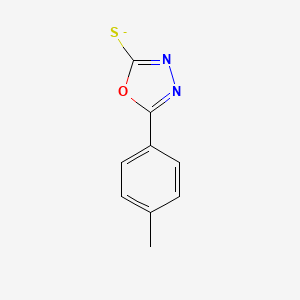![molecular formula C15H16O4 B14140911 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 3709-33-9](/img/structure/B14140911.png)
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a complex organic compound with a unique spirocyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various biologically active molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to increase the yield and efficiency of the reaction. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Aplicaciones Científicas De Investigación
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene cyclopropane-1,1-dicarboxylate
Uniqueness
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable reagent in organic synthesis and pharmaceutical development, distinguishing it from other similar compounds .
Propiedades
Número CAS |
3709-33-9 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C15H16O4/c1-14(2)18-12(16)15(13(17)19-14)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
NDPIYGXEMWNFMC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C2(CC2CC3=CC=CC=C3)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)

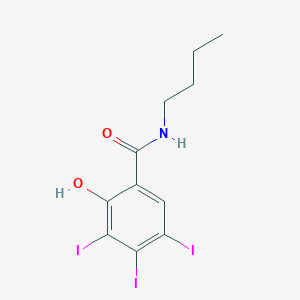
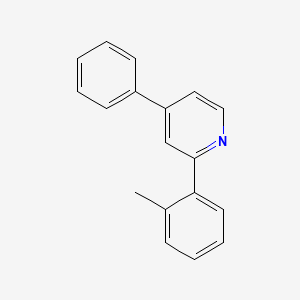
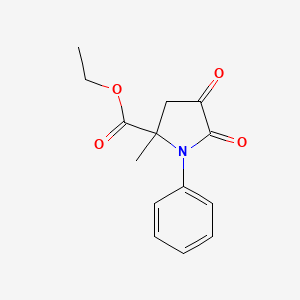
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
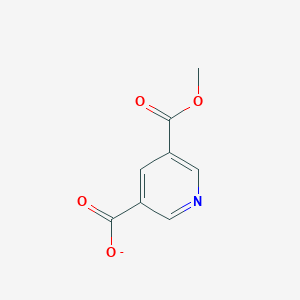
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
